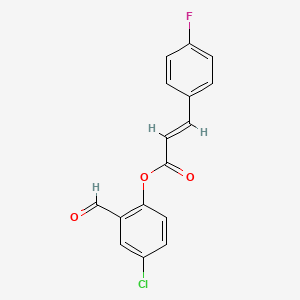
4-chloro-2-formylphenyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate is an organic compound that belongs to the class of aromatic esters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-chloro-2-formylphenyl with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the (E)-3-(4-fluorophenyl)-2-propenoate intermediate.
Esterification: The intermediate is then esterified using an appropriate alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small-scale production, batch reactors are used where the reactants are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors are preferred due to their efficiency and ability to maintain consistent product quality.
化学反応の分析
Types of Reactions
4-Chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-chloro-2-carboxyphenyl (E)-3-(4-fluorophenyl)-2-propenoate.
Reduction: 4-chloro-2-hydroxymethylphenyl (E)-3-(4-fluorophenyl)-2-propenoate.
Substitution: 4-methoxy-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate depends on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
4-Chloro-2-formylphenyl (E)-3-(4-chlorophenyl)-2-propenoate: Similar structure but with a chloro substituent instead of a fluoro substituent.
4-Chloro-2-formylphenyl (E)-3-(4-bromophenyl)-2-propenoate: Similar structure but with a bromo substituent instead of a fluoro substituent.
Uniqueness
4-Chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and potential applications. The combination of these substituents may enhance its biological activity or chemical stability compared to similar compounds.
特性
分子式 |
C16H10ClFO3 |
|---|---|
分子量 |
304.70 g/mol |
IUPAC名 |
(4-chloro-2-formylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H10ClFO3/c17-13-4-7-15(12(9-13)10-19)21-16(20)8-3-11-1-5-14(18)6-2-11/h1-10H/b8-3+ |
InChIキー |
VXUQSYPRQAPOCJ-FPYGCLRLSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=C(C=C(C=C2)Cl)C=O)F |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=C(C=C(C=C2)Cl)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetic acid](/img/structure/B11075982.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11075994.png)
![2-[(1-Adamantylmethyl)(4-fluorophenyl)amino]-1-phenylethanone](/img/structure/B11076000.png)
![8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene](/img/structure/B11076007.png)
![1'-ethyl-3,3'-dimethyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11076018.png)
![N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076021.png)

![7-(diethylamino)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076032.png)
![(2Z)-3-benzyl-N-ethyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11076039.png)
![10-[(Z)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7-(3-methoxyphenyl)-5,6A,7,12A-tetrahydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one](/img/structure/B11076046.png)
![1'-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11076048.png)
![N-[(2Z)-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B11076050.png)
![methyl {[1-(2-amino-6-methylpyrimidin-4-yl)-1H-diaziren-3-yl]sulfanyl}acetate](/img/structure/B11076055.png)
![3-[(2-Aminoethyl)sulfanyl]-1-benzylpyrrolidine-2,5-dione](/img/structure/B11076061.png)
